molecular formula C14H8F4N2 B8809669 2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-55-9

2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No. B8809669
CAS RN: 372122-55-9
M. Wt: 280.22 g/mol
InChI Key: LQMKYGJRFOIGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C14H8F4N2 and its molecular weight is 280.22 g/mol. The purity is usually 95%.
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properties

CAS RN

372122-55-9

Molecular Formula

C14H8F4N2

Molecular Weight

280.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8F4N2/c15-11-4-1-9(2-5-11)13-7-12-6-3-10(14(16,17)18)8-20(12)19-13/h1-8H

InChI Key

LQMKYGJRFOIGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (189 g, 630 mmol) in DME (700 ml) at −3° C. was added methanesulfonyl chloride (50.5 ml, 650 mmol) and the mixture stirred for 15 minutes. Triethylamine (182 ml, 1.31 mol) in DME (74 ml) was then added dropwise over 15 min. After the addition was complete, the reaction was then warmed to 35° C. for 45 minutes. It was then cooled and filtered, washing with DME (180 ml). To the filtrate was added iron (II) chloride (0.87 g) and the mixture was then heated to 75° C. for 2.5 hour then allowed to cool. Water (700 ml) was added, the resulting solid removed by filtration, washed with water and dried. This solid was dissolved in dichloromethane (1.5 l) and purified in two portions by Biotage chromatography eluting with hexane-ethyl acetate (3:1). Combination and concentration of the appropriate fractions gave 148.3 g (84%) of the title compound.
Name
1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
189 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
50.5 mL
Type
reactant
Reaction Step Two
Quantity
182 mL
Type
reactant
Reaction Step Three
Name
Quantity
74 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (2.0 g, 6.7 mmol) in ethyl acetate (8 ml) at 7° C. was added methanesulfonyl chloride (0.52 ml, 6.7 mmol) over 3 minutes. The reaction mixture was stirred for 5 minutes before the dropwise addition of triethylamine (1.92 ml, 13.8 mmol) over 5 minutes. The reaction temperature was allowed to rise to 30° C. and the resulting suspension stirred at this temperature for two hours. Iron (II) chloride (8 mg) was then added and the mixture heated at reflux for 40 minute s before the addition of further iron (II) chloride (5 mg) and heating at reflux for 6 hours. The reaction mixture was then cooled to room temperature and water was added (5 ml). The phases were separated and the aqueous phase re-extracted with ethyl acetate. The organic extracts were combined, washed with water (5 ml) and evaporated in vacuo to give an orange-brown solid. The solid was triturated with isohexane (25 ml), the mixture filtered, the filter cake washed with isohexane (2×10 ml) and dried to give the title compound as a dull orange solid (1.06 g, 56%).
Name
1-(4-fluorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mg
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Yield
56%

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